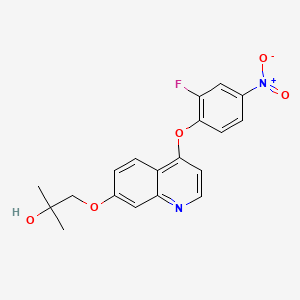
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Overview
Description
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C19H17FN2O5 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, with the CAS number 1394820-99-5, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 372.35 g/mol. The compound features a quinoline structure, which is known for its diverse biological properties, including anti-cancer and antimicrobial activities.
The biological activity of this compound stems from its structural components, particularly the quinoline moiety and the nitrophenoxy group. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of the fluoro and nitro groups enhances its lipophilicity and electron-withdrawing capacity, potentially increasing its bioactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related quinoline derivatives has shown that they can induce apoptosis in cancer cells by disrupting microtubule dynamics and influencing cell cycle regulation. Specifically, compounds within this class have been reported to accumulate cyclin B1, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation control .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on similar nitrophenoxy derivatives have demonstrated moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that this compound may possess similar efficacy against various pathogens.
Safety Profile
In vitro safety assessments have shown that related compounds do not exhibit significant cytotoxicity against normal cell lines, indicating a favorable safety profile for further development . This is crucial for any therapeutic application as it suggests a lower risk of adverse effects in clinical settings.
Case Study: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of a quinoline derivative structurally similar to our compound. The derivative was tested on multiple cancer cell lines, demonstrating significant growth inhibition compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and activation of caspases .
Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-19(2,23)11-26-13-4-5-14-16(10-13)21-8-7-17(14)27-18-6-3-12(22(24)25)9-15(18)20/h3-10,23H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCMIHAYGCEAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














